molecular formula C14H20Cl3NO B1397400 4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220017-66-2

4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397400
CAS No.: 1220017-66-2
M. Wt: 324.7 g/mol
InChI Key: NPJHQOPJMFUFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1220033-07-7 . It is used in diverse scientific research for its exceptional properties and potential applications.


Molecular Structure Analysis

The molecular formula of “this compound” is C12H16Cl3NO . The InChI Code is 1S/C12H15Cl2NO.ClH/c13-10-2-1-9 (12 (14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 296.62 .

Scientific Research Applications

Synthesis and Chemical Structure

Piperidine derivatives have been synthesized and analyzed, providing valuable insights into their chemical structures and properties. For instance, Zheng Rui explored the synthesis of related piperidine derivatives using starting materials like Piperidine-4-carboxylic acid and ethyl carbonochloridate, highlighting the importance of such compounds in the field of fine chemical intermediates (Zheng Rui, 2010). Additionally, the study by A. D. Kumar et al. synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound involving piperidine, revealing its potential in antioxidant and antimicrobial activities (A. D. Kumar et al., 2016).

Molecular and Crystal Structures

The molecular and crystal structures of piperidine derivatives have been thoroughly examined. L. Kuleshova and V. Khrustalev's research on hydroxy derivatives of hydropyridine, which are structurally similar to piperidine compounds, shows the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (L. Kuleshova & V. Khrustalev, 2000). M. Szafran, A. Komasa, and E. Bartoszak-Adamska's work on 4-Piperidinecarboxylic acid hydrochloride provides a detailed analysis of its crystal structure, shedding light on the structural intricacies of piperidine derivatives (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).

Antimicrobial and Antioxidant Properties

Studies also highlight the potential antimicrobial and antioxidant properties of piperidine derivatives. The work by O. Bekircan and H. Bektaş on Schiff and Mannich bases of Isatin derivatives with piperidine compounds indicates their significance in medical and pharmaceutical research, underscoring their chemical versatility (O. Bekircan & H. Bektaş, 2008). Additionally, the synthesis of a novel CCR5 antagonist involving piperidine by H. Bi further illustrates the therapeutic potential of these compounds in addressing complex health conditions (H. Bi, 2015).

Properties

IUPAC Name

4-[2-[(2,4-dichlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO.ClH/c15-13-2-1-12(14(16)9-13)10-18-8-5-11-3-6-17-7-4-11;/h1-2,9,11,17H,3-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJHQOPJMFUFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 4
4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 5
4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 6
4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.